molecular formula C21H28O2 B12284647 13-Ethyl-17-hydroxy-18,19-dinorpregn-5(10)-en-20-yn-3-one

13-Ethyl-17-hydroxy-18,19-dinorpregn-5(10)-en-20-yn-3-one

Cat. No.: B12284647
M. Wt: 312.4 g/mol
InChI Key: QCMLVDXPKCBMFQ-UHFFFAOYSA-N
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Description

rac 8alpha-[Delta-5(10)]-Norgestrel: is a synthetic steroidal compound with the molecular formula C21H28O2 and a molecular weight of 312.45. It is primarily used in biochemical research, particularly in the study of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac 8alpha-[Delta-5(10)]-Norgestrel involves multiple steps, typically starting from a steroidal precursor. The process includes various chemical reactions such as oxidation, reduction, and substitution to introduce the desired functional groups and stereochemistry. Specific reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of rac 8alpha-[Delta-5(10)]-Norgestrel is scaled up using similar synthetic routes but with enhanced efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

rac 8alpha-[Delta-5(10)]-Norgestrel undergoes various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

rac 8alpha-[Delta-5(10)]-Norgestrel is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of rac 8alpha-[Delta-5(10)]-Norgestrel involves its interaction with specific molecular targets, such as steroid hormone receptors. It modulates the activity of these receptors, influencing various cellular pathways and physiological processes. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

    Levonorgestrel: A widely used synthetic progestogen with similar structural features.

    Norgestimate: Another synthetic progestogen used in hormonal contraceptives.

    Desogestrel: A third-generation progestogen with distinct pharmacological properties.

Uniqueness

rac 8alpha-[Delta-5(10)]-Norgestrel is unique due to its specific stereochemistry and functional groups, which confer distinct biological activity and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .

Properties

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,17-19,23H,3,5-13H2,1H3

InChI Key

QCMLVDXPKCBMFQ-UHFFFAOYSA-N

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4

Origin of Product

United States

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